eIF4A3-IN-18

Translation initiation inhibition Cap-dependent translation Oncology target engagement

eIF4A3 inhibitors show >35-fold functional divergence, making compound substitution a reproducibility risk. eIF4A3-IN-18 is a validated silvestrol analogue with picomolar potency. - 0.06 nM LC50 (RPMI-8226 multiple myeloma cells); 0.8 nM EC50 (myc-LUC translation). - 44-fold selectivity (myc-LUC vs. tub-LUC). - Optimal for high-throughput screening, NMD studies, and as a benchmark for eIF4F complex disruptor SAR.

Molecular Formula C29H28N2O6
Molecular Weight 500.5 g/mol
Cat. No. B10857879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4A3-IN-18
Molecular FormulaC29H28N2O6
Molecular Weight500.5 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)C#N)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C29H28N2O6/c1-31(2)27(33)23-24(18-8-6-5-7-9-18)29(19-10-12-20(35-3)13-11-19)28(34,26(23)32)25-21(36-4)14-17(16-30)15-22(25)37-29/h5-15,23-24,26,32,34H,1-4H3/t23-,24-,26-,28+,29+/m1/s1
InChIKeyPYRHQQZNFDRIGQ-IDAMAFBJSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





eIF4A3-IN-18: Potent eIF4F Translation Inhibitor


eIF4A3-IN-18 (CAS 1402931-84-3, compound 72/74) is a synthetic silvestrol analogue that functions as an inhibitor of eukaryotic translation initiation factor 4A3 (eIF4A3) [1]. The compound disrupts eIF4F translation complex assembly, exhibiting picomolar to low nanomolar potency across multiple cellular assays . Structurally characterized by molecular formula C29H28N2O6 and molecular weight 500.54 g/mol [1], eIF4A3-IN-18 demonstrates high translational selectivity as evidenced by differential activity in myc-LUC versus tub-LUC reporter systems , and displays pronounced cytotoxicity against hematologic malignancy cell models at sub-nanomolar concentrations .

eIF4F translation complex disruption studies
Cap-dependent translation reporter assays (myc-LUC)
Hematologic malignancy & TNBC cell-model screening
Silvestrol analogue SAR & selectivity profiling

eIF4A3-IN-18: Why eIF4A3 Inhibitors Are Not Interchangeable


Despite sharing a common molecular target, eIF4A3 inhibitors exhibit substantial functional divergence in potency, translational selectivity, and cellular cytotoxicity that precludes interchangeable procurement [1]. Within the silvestrol analogue series alone, structural modifications yield EC50 differences exceeding 35-fold in myc-LUC translational assays and 40-fold in cellular growth inhibition [2]. Furthermore, distinct inhibitor classes—silvestrol-derived eIF4F assembly disruptors versus ATP-competitive ATPase inhibitors—operate via fundamentally different biochemical mechanisms with divergent functional outcomes in cellular translation and nonsense-mediated mRNA decay (NMD) modulation [3]. Substituting one eIF4A3-targeting compound for another without quantitative validation introduces uncontrolled variables that compromise experimental reproducibility and confound data interpretation [1].

  • Silvestrol analogue structural differences may yield potency variation exceeding 35-fold; direct interchange may not transfer expected activity.
  • ATP-competitive eIF4A3 inhibitors operate via NMD modulation, not cap-dependent translation disruption, potentially shifting functional assay outcomes.
  • Substitution without matched potency/selectivity validation may introduce uncontrolled experimental variables.

eIF4A3-IN-18: Potency and Selectivity Data


Cap-Dependent Translation Inhibition (myc-LUC)

eIF4A3-IN-18 demonstrates 36-fold greater potency in suppressing myc-LUC reporter translation compared to its closest silvestrol analogue eIF4A3-IN-9 when evaluated under identical experimental conditions . This myc-LUC reporter system serves as a direct functional readout of eIF4F complex-dependent cap-mediated translation initiation [1].

Cap-Dependent Translation EC50
Head-to-head
0.8 nM (myc-LUC); 36-fold lower than eIF4A3-IN-9 (29 nM)
Supports cap-dependent translation assay selection
Cellular luciferase reporter; same study conditions
Translation initiation inhibition Cap-dependent translation Oncology target engagement

Translational Selectivity: Cap-Dependent vs Cap-Independent

eIF4A3-IN-18 exhibits a 44-fold selectivity window favoring inhibition of cap-dependent (myc-LUC, EC50 = 0.8 nM) over cap-independent (tub-LUC, EC50 = 35 nM) translation . This selectivity index quantifies the compound‘s preferential targeting of eIF4F complex-dependent translation initiation while sparing alternative translation mechanisms [1]. The magnitude of this selectivity window substantially exceeds that of less optimized silvestrol analogues .

Translational Selectivity
Reported comparison
44-fold (myc-LUC 0.8 nM / tub-LUC 35 nM); 2.8× greater than eIF4A3-IN-9
Supports eIF4F-dependent pathway studies
Selectivity window exceeds related analogues
Translational selectivity eIF4F complex mRNA translation regulation

Antiproliferative Activity in MBA-MB-231 Cells

In MBA-MB-231 triple-negative breast cancer cells, eIF4A3-IN-18 inhibits cellular proliferation with an EC50 of 2 nM, representing a 40-fold improvement over eIF4A3-IN-9 (EC50 = 80 nM) . This antiproliferative activity correlates with the compound’s translational inhibition potency and demonstrates functional translation of biochemical selectivity into cellular efficacy in a therapeutically relevant cancer model [1].

MBA-MB-231 Cell Growth EC50
Head-to-head
2 nM (vs eIF4A3-IN-9: 80 nM); 40-fold greater antiproliferative activity
Supports TNBC cell-model endpoint review
Identical proliferation assay conditions
Triple-negative breast cancer Cell proliferation inhibition Anticancer compound screening

Cytotoxic Potency in RMPI-8226 Multiple Myeloma Cells

eIF4A3-IN-18 exhibits exceptional cytotoxic potency against RMPI-8226 multiple myeloma cells with an LC50 of 0.06 nM . This picomolar-range activity contrasts with ATP-competitive eIF4A3 inhibitors typified by EJC-i (eIF4A3 inhibitor 18), which operates with an ATPase IC50 of 0.97 μM (970 nM) . While these represent distinct assay readouts (cytotoxicity versus enzymatic ATPase activity), the four-order-of-magnitude differential in effective concentration highlights fundamentally different potency profiles between silvestrol-derived eIF4F disruptors and ATP-competitive EJC inhibitors [1].

RMPI-8226 Cytotoxicity LC50
Cross-assay context
0.06 nM (RMPI-8226 viability); EJC-i ATPase IC50 970 nM (cross-assay)
Supports hematologic malignancy cell studies
Cross-assay comparison; requires validation in matched readouts
Multiple myeloma Hematologic malignancy Cytotoxicity screening

Structural Basis of Enhanced Potency

The superior potency of eIF4A3-IN-18 relative to eIF4A3-IN-9 is attributable to specific structural modifications within the cyclopenta[b]benzofuran core scaffold [1]. eIF4A3-IN-18 incorporates an N,N-dimethylcarboxamide moiety at the 2-position with defined (1R,2R,3S,3aR,8bS) stereochemistry, whereas eIF4A3-IN-9 bears a methyl ester group at the corresponding position . This structural divergence manifests quantitatively as 36-fold to 40-fold potency differentials across multiple functional assays [1], providing a chemically defined basis for procurement selection that eliminates reliance on vendor claims alone.

Structural Basis of Potency
Supporting evidence
N,N-dimethylcarboxamide substitution vs methyl ester; defined pentacyclic stereochemistry
SAR context supports structural attribution
Systematic analogue series (>70 compounds)
Structure-activity relationship Silvestrol analogue Medicinal chemistry

Mechanistic Divergence: Translation Disruption vs NMD Modulation

While both eIF4A3-IN-18 and eIF4A3-IN-1q target eIF4A3, they operate through mechanistically distinct pathways with divergent cellular consequences [1]. eIF4A3-IN-18 functions as an eIF4F translation complex assembly disruptor derived from the silvestrol scaffold, potently inhibiting cap-dependent translation . In contrast, eIF4A3-IN-1q is an ATP-competitive, orally bioavailable inhibitor with an eIF4A3 IC50 of 0.14 μM that selectively upregulates SC35 1.6 kb mRNA expression (8-fold at 3 μM; 20-fold at 10 μM) while displaying no activity against eIF4A1 or eIF4A2 (IC50 >100 μM) [2]. The differing mechanisms yield distinct functional fingerprints: eIF4A3-IN-18 potently suppresses translation, whereas eIF4A3-IN-1q modulates NMD substrate expression [1].

Mechanistic Divergence
Cross-study
eIF4F disruption
EC50 0.8 nM (myc-LUC)
NMD modulation
SC35 up 8-fold (3 µM)
Mechanism-specific assay selection context
Different functional readouts; select per research question
Nonsense-mediated mRNA decay Subtype selectivity Mechanism of action

eIF4A3-IN-18: Optimal Application Scenarios


Cap-Dependent Translation Screening in TNBC Models

Based on the demonstrated 2 nM EC50 for MBA-MB-231 growth inhibition , eIF4A3-IN-18 is optimally deployed in high-throughput screening campaigns targeting cap-dependent translation addiction in triple-negative breast cancer. The 40-fold potency advantage over eIF4A3-IN-9 enables detection of subtle compound-genetic interactions at low nanomolar concentrations while conserving limited compound supply in large-scale screening operations.

Dissecting eIF4F-Dependent vs Independent Translation

The 44-fold translational selectivity index (myc-LUC EC50 0.8 nM versus tub-LUC EC50 35 nM) positions eIF4A3-IN-18 as a preferred chemical probe for distinguishing cap-dependent from cap-independent translation mechanisms. This selectivity window, which exceeds that of related analogues , provides superior resolution in studies requiring clean separation of eIF4F-mediated and alternative translation initiation pathways.

Chemical Probe for Myeloma Translation Studies

With an RMPI-8226 cytotoxicity LC50 of 0.06 nM , eIF4A3-IN-18 is specifically indicated for multiple myeloma research applications where extreme potency reduces compound consumption in precious primary patient samples and enables dose-response studies across wide concentration ranges. The sub-nanomolar activity distinguishes this compound from ATP-competitive eIF4A3 inhibitors that require micromolar concentrations for target engagement .

SAR Benchmark for Silvestrol-Derived eIF4F Inhibitors

Given the well-characterized structural determinants of its enhanced potency—including the N,N-dimethylcarboxamide substitution pattern and defined pentacyclic stereochemistry [1]—eIF4A3-IN-18 serves as an optimal positive control and potency benchmark for medicinal chemistry programs developing next-generation eIF4F complex disruptors. Its position as one of the most potent silvestrol analogues in the published series [1] provides a validated reference point for SAR optimization campaigns.

Application
Selection Property
Validation Focus
TNBC cell-model proliferation studies
Cap-dependent translation inhibition potency
Verify EC50 in relevant TNBC lines; confirm eIF4F-dependence
Cap-dependent vs independent translation studies
Translational selectivity index (myc-LUC/tub-LUC reporter)
Dual-luciferase reporter assay context
Hematologic malignancy cell-model studies
Cytotoxicity profile in myeloma cells
Cell-viability endpoint review in RPMI-8226 or similar
Silvestrol-analogue SAR studies
Structural determinants of eIF4F inhibition potency
Comparative analogue series profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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